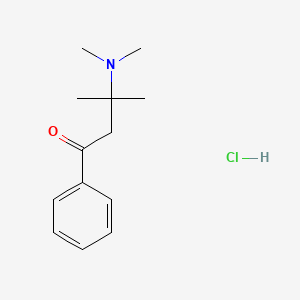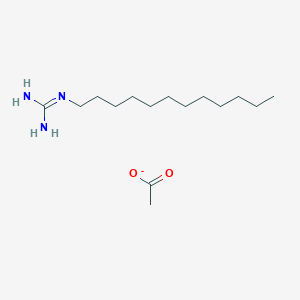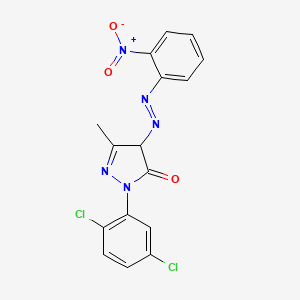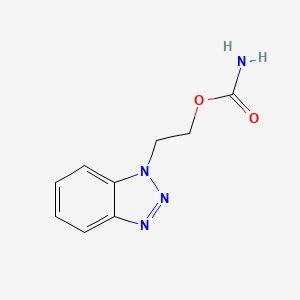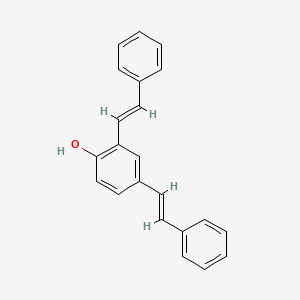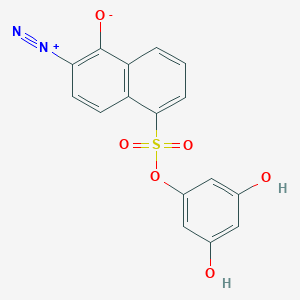
2-Diazonio-5-(3,5-dihydroxyphenoxy)sulfonylnaphthalen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-5-(3,5-dihydroxyphenoxy)sulfonylnaphthalen-1-olate is a complex organic compound with the molecular formula C16H10N2O6S. This compound is known for its unique structural features, which include a diazonium group, a sulfonyl group, and a naphthalene ring system. It is primarily used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-5-(3,5-dihydroxyphenoxy)sulfonylnaphthalen-1-olate typically involves the diazotization of an appropriate amine precursor. The process begins with the sulfonation of naphthalene to introduce the sulfonyl group. This is followed by the introduction of the diazonium group through a diazotization reaction, which involves treating the amine precursor with nitrous acid under acidic conditions. The final step involves coupling the diazonium salt with a phenol derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-5-(3,5-dihydroxyphenoxy)sulfonylnaphthalen-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, such as halides, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium halides and thiols are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Diazonio-5-(3,5-dihydroxyphenoxy)sulfonylnaphthalen-1-olate is widely used in scientific research due to its versatile reactivity. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in biochemical assays and as a labeling agent for biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Diazonio-5-(3,5-dihydroxyphenoxy)sulfonylnaphthalen-1-olate involves its ability to form reactive intermediates, such as free radicals and electrophiles, which can interact with various molecular targets. These interactions can lead to the modification of biomolecules, such as proteins and nucleic acids, thereby affecting their function. The compound’s reactivity is primarily due to the presence of the diazonium and sulfonyl groups, which facilitate these interactions.
Comparison with Similar Compounds
2-Diazonio-5-(3,5-dihydroxyphenoxy)sulfonylnaphthalen-1-olate can be compared with other diazonium and sulfonyl-containing compounds, such as:
2-Diazonio-5-sulfonaphthalen-1-olate: Similar in structure but lacks the phenoxy group, resulting in different reactivity and applications.
3,5-Dihydroxyphenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate: Another related compound with distinct properties due to the presence of different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and versatility in various applications.
Properties
CAS No. |
2641-00-1 |
|---|---|
Molecular Formula |
C16H10N2O6S |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
2-diazonio-5-(3,5-dihydroxyphenoxy)sulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C16H10N2O6S/c17-18-14-5-4-12-13(16(14)21)2-1-3-15(12)25(22,23)24-11-7-9(19)6-10(20)8-11/h1-8H,(H2-,19,20,21) |
InChI Key |
LHJUWHXGYVLIDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)OC3=CC(=CC(=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



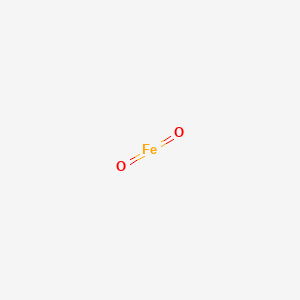
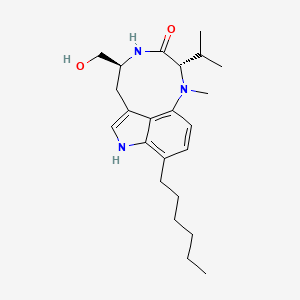
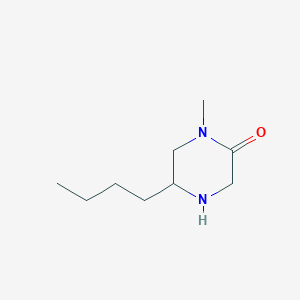
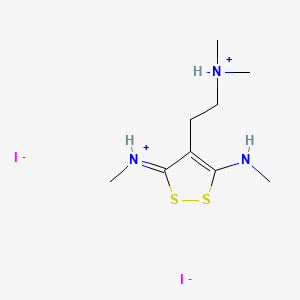
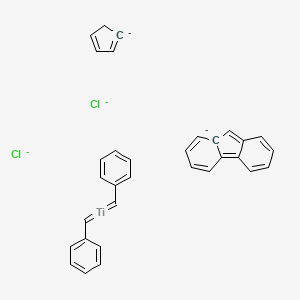
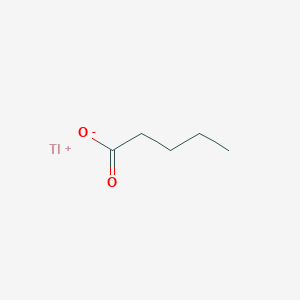
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 5-[(4-chlorophenyl)azo]-6-hydroxy-2-(3-methoxypropyl)-](/img/structure/B13745531.png)
